3-Phenylpropyl 3-hydroxybenzoate

Description

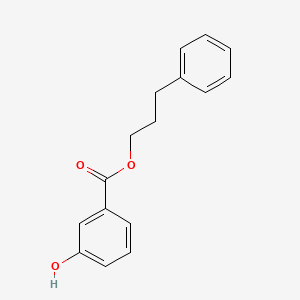

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRVGCWBPCGFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Phenylpropyl 3-hydroxybenzoate

CAS Number: 85322-36-7

Molecular Formula: C₁₆H₁₆O₃

Molecular Weight: 256.30 g/mol

Introduction

3-Phenylpropyl 3-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid esters. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview based on the known properties and biological activities of the broader family of 3-hydroxybenzoic acid esters. These esters are recognized for their diverse applications, including their use as preservatives in cosmetics, food, and pharmaceuticals, owing to their antimicrobial and anti-inflammatory properties.[1][2] This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available information and providing detailed hypothetical experimental protocols and potential signaling pathways.

Physicochemical Properties

| Property | 3-Phenylpropanol | 3-Hydroxybenzoic Acid | This compound (Predicted) |

| Molecular Formula | C₉H₁₂O | C₇H₆O₃ | C₁₆H₁₆O₃ |

| Molecular Weight | 136.19 g/mol | 138.12 g/mol | 256.30 g/mol |

| Boiling Point | 235-236 °C | 201 °C (decomposes) | > 250 °C |

| Melting Point | -18 °C | 201-204 °C | Solid at room temperature |

| Solubility | Slightly soluble in water | Soluble in hot water, ethanol, ether | Likely poorly soluble in water, soluble in organic solvents |

| LogP | 1.88 | 1.69 | > 3.5 |

Synthesis

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be extrapolated from standard esterification methods for 3-hydroxybenzoic acid and related compounds.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-hydroxybenzoic acid in an excess of 3-phenylpropanol, which will also serve as the solvent.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid.

-

Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure this compound.

Biological Activity and Potential Mechanism of Action

While direct studies on this compound are lacking, the biological activities of related hydroxybenzoic acid esters, particularly parabens, have been investigated. These compounds are known to possess antimicrobial and anti-inflammatory properties.[1][2][3]

Antimicrobial Activity

Hydroxybenzoic acid esters are widely used as preservatives due to their broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] The proposed mechanism of action involves the disruption of microbial cell membrane transport processes, inhibition of DNA and RNA synthesis, and interference with key enzymes like ATPases and phosphotransferases.

Anti-inflammatory Activity

Some derivatives of 3-hydroxybenzoic acid have been reported to exhibit anti-inflammatory effects.[1][2] The potential mechanism for this activity could involve the modulation of inflammatory signaling pathways.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with cellular signaling pathways. A hypothetical pathway illustrating a potential anti-inflammatory mechanism is presented below.

Caption: A hypothetical anti-inflammatory mechanism of this compound.

Conclusion

This compound, with CAS number 85322-36-7, remains a compound with limited specific data in the public domain. However, based on the well-documented properties of the broader class of 3-hydroxybenzoic acid esters, it is reasonable to hypothesize that this molecule possesses antimicrobial and anti-inflammatory activities. The provided synthesis protocols and potential mechanisms of action are based on established chemical and biological principles and offer a starting point for future research into this and related compounds. Further experimental validation is necessary to fully characterize the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on 3-Phenylpropyl 3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropyl 3-hydroxybenzoate, including its chemical identity, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, this paper infers its properties and potential applications from the known characteristics of its constituent moieties, 3-phenylpropanol and 3-hydroxybenzoic acid, and their derivatives.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its structure as an ester formed from 3-phenylpropanol and 3-hydroxybenzoic acid.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Likely a solid or viscous liquid at room temperature. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3-4, indicating moderate lipophilicity. |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

3-hydroxybenzoic acid

-

3-phenylpropanol

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Anhydrous organic solvent (e.g., toluene or dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-hydroxybenzoic acid in an excess of 3-phenylpropanol (typically 3-5 equivalents) or in an inert solvent like toluene to facilitate the removal of water.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.

-

Equip the flask with a reflux condenser and a Dean-Stark apparatus if using toluene to azeotropically remove the water formed during the reaction.

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the limiting reactant), cool the mixture to room temperature.

-

If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator. If a solvent was used, proceed to the work-up.

-

Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

A general workflow for the synthesis is depicted in the following diagram:

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the known pharmacological profiles of its parent molecules, 3-hydroxybenzoic acid and other hydroxybenzoate esters, suggest several areas of potential therapeutic interest.

3.1. Antimicrobial and Antifungal Activity

Hydroxybenzoic acid and its esters, particularly the parabens (esters of p-hydroxybenzoic acid), are well-known for their antimicrobial and antifungal properties.[1] They are widely used as preservatives in food, cosmetics, and pharmaceuticals.[2][3] The mechanism of action is believed to involve the disruption of microbial membrane transport processes and the inhibition of key enzymes. It is plausible that this compound could exhibit similar activities.

3.2. Anti-inflammatory and Antioxidant Effects

Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant and anti-inflammatory properties.[1][4] They can act as free radical scavengers and may modulate inflammatory signaling pathways. For instance, some dihydroxybenzoic acids can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[4]

The potential anti-inflammatory action of this compound could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating transcription factors such as NF-κB, which is a key regulator of the inflammatory response.

3.3. Use in Fragrance and as a Pharmaceutical Intermediate

The 3-phenylpropanol moiety is known for its pleasant floral scent and is used in the fragrance industry.[5][6] Its esters are also utilized as flavor constituents.[7] Therefore, this compound may have applications in cosmetics and perfumery. Furthermore, 3-phenylpropanol serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[8]

Future Directions

The therapeutic potential of this compound remains to be experimentally validated. Future research should focus on:

-

Chemical Synthesis and Characterization: Development and optimization of a robust synthesis protocol followed by thorough characterization of the compound's physicochemical properties.

-

In Vitro Biological Screening: Evaluation of its antimicrobial, antifungal, anti-inflammatory, and antioxidant activities using established cell-based and biochemical assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

In Vivo Studies: Assessment of its efficacy and safety in relevant animal models of disease.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 6. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpropyl 3-hydroxybenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physicochemical properties of 3-Phenylpropyl 3-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific ester, this guide combines computationally predicted properties with established experimental protocols for the characterization of related organic compounds. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known bioactivities of its constituent moieties, 3-hydroxybenzoic acid and 3-phenylpropanol. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel chemical entities.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₁₆O₃

-

Molecular Weight: 256.30 g/mol

-

Chemical Structure:

Image Credit: MolView (structure generated based on IUPAC name)

-

CAS Number: Not assigned.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally estimated using widely accepted algorithms and should be confirmed by experimental analysis.

| Property | Predicted Value | Method/Software |

| Melting Point | 50-80 °C | Estimation based on related structures |

| Boiling Point | 385.7 ± 35.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Percepta Platform |

| logP (Octanol/Water Partition Coefficient) | 3.8 | ChemAxon |

| Water Solubility | 0.04 g/L at 25°C | Estimation based on logP |

| pKa (Acidic) | 9.2 (Phenolic hydroxyl) | Advanced Chemistry Development (ACD/Labs) Percepta Platform |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved via Fischer esterification. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of an organic compound like this compound.

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20°C per minute initially.

-

A more precise determination is made by repeating the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[1][2][3]

-

For non-volatile compounds, the boiling point is determined under reduced pressure to prevent decomposition.

-

Apparatus: Small test tube (fusion tube), capillary tube sealed at one end, thermometer, heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block).[4][5][6]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated in the oil bath or aluminum block.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7][8]

-

Solubility is typically determined in a range of solvents of varying polarity.

-

Materials: Test tubes, sample, various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 0.75 mL) is added in portions.

-

The test tube is shaken vigorously after each addition.

-

The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative measurement, the concentration of the saturated solution is determined.[9][10][11]

-

The pKa of the phenolic hydroxyl group can be determined by spectrometric or potentiometric titration.

-

Apparatus: UV-Vis spectrophotometer or a pH meter with an electrode, burette, beakers.

-

Procedure (Spectrometric):

-

A solution of the compound is prepared in a suitable solvent system (e.g., acetonitrile-water mixture).

-

The UV-Vis spectrum of the solution is recorded at various pH values.

-

The change in absorbance at a specific wavelength, corresponding to the ionized or unionized form, is plotted against pH.

-

The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve.[12]

-

-

Procedure (Computational):

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

-

Shake-Flask Method:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17][18]

-

-

HPLC Method:

-

A reverse-phase HPLC column is calibrated with a series of compounds with known logP values.

-

The retention time of the target compound is measured under the same conditions.

-

The logP is then estimated from the linear relationship between the logarithm of the retention time and the logP of the standards.[19][20]

-

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its activity can be inferred from its constituent parts and related molecules. Hydroxybenzoic acids and their esters are known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[21][22][23][24][25] 3-Phenylpropanol and related phenylpropanoids also exhibit antimicrobial and anti-inflammatory activities.[26][27][28]

3-Hydroxybenzoic acid is an agonist for hydroxycarboxylic acid receptors HCA₁ and HCA₂.[29] These G-protein coupled receptors are primarily expressed on adipocytes, and their activation leads to the inhibition of lipolysis. This suggests a potential role for this compound in metabolic regulation.

Caption: Postulated signaling pathway for 3-hydroxybenzoic acid leading to the inhibition of lipolysis.

In certain bacteria, 3-hydroxybenzoic acid can be degraded through either an ortho- or meta-cleavage pathway as part of aromatic compound metabolism. This is relevant for understanding the environmental fate and potential microbial metabolism of this compound.

Caption: Simplified bacterial degradation pathways for 3-hydroxybenzoic acid.[30]

Conclusion

This compound is a compound for which direct experimental data is scarce. This guide provides a robust framework for its study, including predicted physicochemical properties, detailed experimental protocols for their determination, a plausible synthetic route, and an exploration of its potential biological activities based on related compounds. The information presented herein should facilitate further research and development involving this and structurally similar molecules. It is imperative that the predicted data be validated through rigorous experimental investigation.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. doaj.org [doaj.org]

- 16. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. agilent.com [agilent.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. 3-Phenylpropan-1-ol | CAS#:122-97-4 | Chemsrc [chemsrc.com]

- 27. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

In-Silico Modeling of 3-Phenylpropyl 3-hydroxybenzoate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies for investigating the molecular interactions of 3-Phenylpropyl 3-hydroxybenzoate. This document outlines the theoretical framework, experimental protocols, and data interpretation techniques essential for predicting and analyzing the biological activity of this small molecule.

Introduction to this compound

This compound is a benzoate ester. While specific biological data for this compound is not extensively documented, its structural motifs—the phenylpropyl group and the 3-hydroxybenzoate moiety—are present in various biologically active molecules. Hydroxybenzoic acids and their derivatives are known to possess a range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Benzoate derivatives have been investigated for their potential as anticancer agents and for their role in modulating various signaling pathways. In-silico modeling provides a powerful and cost-effective approach to hypothesize and investigate the potential protein targets and mechanisms of action for novel or understudied compounds like this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and related compounds is presented below. These properties are crucial for understanding the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and for parameterizing in-silico models.

| Property | This compound | 3-Phenylpropyl benzoate | Phenyl 3-hydroxybenzoate | Propylparaben (Propyl 4-hydroxybenzoate) | Butylparaben (Butyl 4-hydroxybenzoate) |

| Molecular Formula | C₁₆H₁₆O₃[1] | C₁₆H₁₆O₂[2] | C₁₃H₁₀O₃[3] | C₁₀H₁₂O₃[4][5] | C₁₁H₁₄O₃[6] |

| Molecular Weight ( g/mol ) | 256.30[1] | 240.30[2] | 214.22[3] | 180.20[5] | 194.23[6] |

| IUPAC Name | This compound | 3-phenylpropyl benzoate[2] | phenyl 3-hydroxybenzoate[3] | Propyl 4-hydroxybenzoate[4] | butyl 4-hydroxybenzoate[6] |

| CAS Number | 24781-13-3[1] | 60045-26-3[2] | 24262-63-3[3] | 94-13-3[4] | 94-26-8[6] |

In-Silico Modeling Workflow

The in-silico investigation of this compound's interactions with potential biological targets follows a structured workflow. This workflow begins with the preparation of the small molecule (ligand) and the protein (receptor), proceeds through computational experiments like molecular docking and molecular dynamics simulations, and concludes with the analysis of the results.

References

- 1. 3-Phenylpropyl 2-hydroxybenzoate 24781-13-3 [sigmaaldrich.com]

- 2. 3-Phenylpropyl benzoate | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propylparaben - Wikipedia [en.wikipedia.org]

- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butylparaben | C11H14O3 | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on hydroxybenzoic acid esters

An In-depth Technical Guide to Hydroxybenzoic Acid Esters

Introduction

Hydroxybenzoic acid esters, commonly known as parabens, are a class of chemical compounds derived from the esterification of a hydroxybenzoic acid with an alcohol. The most prevalent are the esters of p-hydroxybenzoic acid (PHBA), which have found widespread application as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial properties.[1][2][3] Beyond their preservative role, these esters and their parent acids exhibit a range of biological activities, including antioxidant and anti-inflammatory effects, making them a subject of ongoing research for therapeutic applications.[4][5][6]

This technical guide provides a comprehensive review of hydroxybenzoic acid esters, intended for researchers, scientists, and drug development professionals. It covers their synthesis, physicochemical properties, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Hydroxybenzoic Acid Esters

The primary method for synthesizing hydroxybenzoic acid esters is through the direct esterification of the corresponding hydroxybenzoic acid (e.g., p-hydroxybenzoic acid) with an alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves removing the water produced to drive the reaction to completion.[1][4][7]

General Synthesis Workflow

The synthesis process generally involves the reaction of a hydroxybenzoic acid with an excess of alcohol in the presence of an acid catalyst, followed by heating under reflux. The product is then isolated through extraction and purified.

Caption: General workflow for the synthesis of hydroxybenzoic acid esters.

Experimental Protocol: Synthesis of Methyl p-Hydroxybenzoate

This protocol is adapted from methodologies described for the synthesis of hydroxybenzoic acid esters.[4][7]

-

Reaction Setup: Add p-hydroxybenzoic acid (1 mole equivalent) and methanol (3 mole equivalents) to a round-bottom flask.[7]

-

Catalyst Addition: While cooling the flask in an ice bath (0 °C), slowly add concentrated sulfuric acid (catalytic amount).

-

Reflux: Stir the mixture and heat it to reflux for approximately 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) until the p-hydroxybenzoic acid is fully consumed.[4]

-

Work-up: After cooling, remove the excess methanol under a vacuum. Neutralize the remaining mixture with a 5% sodium bicarbonate (NaHCO₃) aqueous solution.

-

Extraction: Extract the product from the aqueous solution using diethyl ether (3 times).

-

Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution in a vacuum to yield the crude ester.

-

Purification: Purify the crude product by recrystallization to obtain the pure methyl p-hydroxybenzoate. A yield of approximately 86% can be achieved with a 1:3 molar ratio of acid to alcohol.[7]

Physicochemical Properties

The physical and chemical properties of hydroxybenzoic acid esters are largely determined by the nature of the alkyl chain attached to the ester group. These properties influence their solubility, stability, and biological activity.

Structure-Property Relationships

Caption: Relationship between alkyl chain length and key properties.

Table 1: Physicochemical Properties of Common p-Hydroxybenzoic Acid Esters (Parabens)

| Property | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |

| Molar Mass (g·mol⁻¹) | 152.15 | 166.17 | 180.20 | 194.23 |

| Melting Point (°C) | 125-128 | 116-118 | 95-98 | 68-72 |

| Boiling Point (°C) | 273 (decomposes) | 297-298 | 295 (decomposes) | 309 |

| Solubility in Water ( g/100 mL) | 0.25 | 0.17 | 0.04 | 0.02 |

| log P (Octanol/Water) | 1.96 | 2.47 | 3.04 | 3.57 |

| pKa | ~8.4[8] | ~8.3 | ~8.4 | ~8.4 |

Note: Data compiled from various sources.[3] Boiling points of esters are significantly lower than their corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding between ester molecules.[9][10]

Biological Activities and Mechanisms of Action

Hydroxybenzoic acid esters exhibit a wide range of biological activities, which are primarily attributed to their chemical structure.

Antimicrobial Activity

Parabens are effective preservatives due to their activity against a broad spectrum of microorganisms.[2] Their efficacy increases with the length of the alkyl chain; for instance, butylparaben is more potent than methylparaben.[8][11] They are generally more active against fungi and Gram-positive bacteria than against Gram-negative bacteria.[8][12]

Mechanism of Action: The antimicrobial action of parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes or the inhibition of DNA/RNA synthesis and key enzyme functions.[13]

Synergy: The effectiveness of parabens can be enhanced when used in combination. A mixture of methyl- and propylparaben, for example, is more effective than the methyl ester alone.[14] Novel combinations have been shown to perform as well as or better than standard mixtures, sometimes at lower total concentrations.[15]

Table 2: Antifungal Activity of Novel Hydroxybenzoic Acid Ester Conjugates

The following data represents the fungicidal activity of phenazine-1-carboxylic acid (PCA) conjugated with hydroxybenzoic acid esters against the phytopathogenic fungus Rhizoctonia solani.

| Compound | Conjugate Type | EC₅₀ (μg/mL) | Reference |

| PCA (Control) | - | 18.6 | [4] |

| 5b | PCA-Salicylic acid ethyl ester | 11.2 | [4] |

| 5c | PCA-Salicylic acid n-propyl ester | 3.2 | [4] |

| 5d | PCA-Salicylic acid n-butyl ester | 5.4 | [4] |

| 5e | PCA-Salicylic acid n-pentyl ester | 10.5 | [4] |

| 5h | PCA-3-Hydroxybenzoic acid n-propyl ester | 14.1 | [4] |

| 5i | PCA-3-Hydroxybenzoic acid n-butyl ester | 11.5 | [4] |

| 5m | PCA-p-Hydroxybenzoic acid n-propyl ester | 13.7 | [4] |

| 5n | PCA-p-Hydroxybenzoic acid n-butyl ester | 9.8 | [4] |

| 5o | PCA-p-Hydroxybenzoic acid n-pentyl ester | 12.1 | [4] |

EC₅₀: The half maximal effective concentration. A lower value indicates higher fungicidal activity.

Antioxidant Activity

Many hydroxybenzoic acids and their esters possess significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress.[2][6] The antioxidant capacity generally increases with the number of hydroxyl groups on the phenolic ring.[16] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) shows a higher antioxidant effect than p-hydroxybenzoic acid.[2][17]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.[16]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in methanol.

-

Sample Preparation: Prepare serial dilutions of the test compound (hydroxybenzoic acid ester) in methanol.

-

Reaction: Mix the test compound solution with the DPPH• solution and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution using a spectrophotometer at the characteristic wavelength of DPPH• (approx. 517 nm). A decrease in absorbance indicates radical scavenging.

-

Calculation: Plot the percentage of inhibition against the concentration of the test compound to calculate the IC₅₀ value (the concentration required to inhibit 50% of the DPPH• radicals).

Table 3: Antioxidant Activity (IC₅₀) of Selected Hydroxybenzoic Acids

| Compound | DPPH Assay IC₅₀ (μM) | Reference |

| 2,3-Dihydroxybenzoic Acid | 3.52 | [16] |

| 2,5-Dihydroxybenzoic Acid | 12.3 | [16] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 14.8 | [16] |

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 0.0237 µmol/assay* | [2][17] |

*Note: Units and conditions may vary between studies. This value for gallic acid highlights its potent antioxidant capacity.

Anti-inflammatory Activity

Certain hydroxybenzoic acids have demonstrated anti-inflammatory effects.[4][12] For example, 4-hydroxybenzoic acid (4-HBA) exerts its anti-inflammatory action by directly inhibiting the NLRP3 inflammasome, a key component in the inflammatory response.[6] This inhibition is mediated by a reduction in reactive oxygen species (ROS) production, tying its anti-inflammatory action to its antioxidant properties.[6]

Signaling Pathway: Inhibition of NLRP3 Inflammasome

Caption: Mechanism of anti-inflammatory action via NLRP3 inhibition.

Applications in Drug Development and Pharmacology

The properties of hydroxybenzoic acid esters make them valuable in various stages of drug development.

-

Pharmaceutical Excipients: Their primary role is as antimicrobial preservatives in a wide array of formulations, including creams, ointments, and oral solutions, to prevent microbial contamination and extend shelf life.[14][18][19] They are effective over a pH range of 4-8.[8]

-

API Synthesis: Hydroxybenzoic acids serve as precursors for the synthesis of various active pharmaceutical ingredients (APIs).[3] Examples include nifuroxazide and ormeloxifene.[3]

-

Therapeutic Potential: The intrinsic biological activities of these compounds, such as the anti-inflammatory and antioxidant effects, are being explored for direct therapeutic applications.[4][20]

Pharmacokinetics and Metabolism

When administered, parabens are rapidly absorbed, metabolized, and excreted.[19] The primary metabolic pathway involves the hydrolysis of the ester bond by esterases, particularly in the liver and plasma, to form p-hydroxybenzoic acid.[21] This metabolite is then conjugated (e.g., with glucuronic acid) and excreted in the urine.[21][22] The rate of hydrolysis depends on the alkyl chain length, with longer chains like butylparaben being hydrolyzed more slowly than methylparaben.[21] This rapid metabolism suggests that parabens do not accumulate significantly in human tissues.[21]

Conclusion

Hydroxybenzoic acid esters are a versatile class of compounds with a long history of use as effective preservatives in the pharmaceutical and other industries. Their antimicrobial efficacy is well-documented and is directly related to their physicochemical properties, particularly the length of their ester alkyl chain. Beyond preservation, their inherent antioxidant and anti-inflammatory activities present opportunities for their use in novel therapeutic strategies. A thorough understanding of their synthesis, properties, and biological mechanisms is crucial for drug development professionals seeking to leverage these compounds for both excipient and active ingredient applications.

References

- 1. sibran.ru [sibran.ru]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Parabens as antimicrobial preservatives in creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Safety assessment of esters of p-hydroxybenzoic acid (parabens) [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

3-Phenylpropyl 3-hydroxybenzoate discovery and history

Abstract

3-Phenylpropyl 3-hydroxybenzoate is an aromatic ester with potential applications in the pharmaceutical, cosmetic, and fragrance industries. This document outlines a plausible history of its discovery, details of its synthesis, and a summary of its physicochemical properties based on its constituent parts. Detailed experimental protocols for the synthesis of its precursors and the final compound are provided, along with a discussion of the potential biological activities of hydroxybenzoate esters.

Introduction

This compound is an organic molecule that combines the structural features of 3-phenylpropanol and 3-hydroxybenzoic acid through an ester linkage. While not a widely documented compound, its constituent moieties are well-characterized and have a rich history in organic chemistry and natural products.

-

3-Phenylpropanol: A fragrant alcohol with a mild, floral scent, first synthesized in the early 20th century.[1] It is also found naturally in resins, balsams, fruits, and cinnamon.[1]

-

3-Hydroxybenzoic acid: A monohydroxybenzoic acid that is a natural component of castoreum, the exudate from beaver castor sacs, and is also found in plants like the pineapple.[2][3] It serves as an intermediate in the synthesis of various chemicals.[4][5]

The combination of these two molecules via esterification would likely yield a compound with interesting sensory and biological properties, drawing from the characteristics of both precursors.

Plausible Discovery and History

The discovery of this compound would be a logical progression following the isolation and synthesis of its precursors and the development of esterification techniques.

-

Early 20th Century: The synthesis of 3-phenylpropanol was first reported.[1] Around the same period, methods for the synthesis of 3-hydroxybenzoic acid, such as the alkali fusion of 3-sulfobenzoic acid, were being established.[2]

-

Mid-20th Century: With the refinement of esterification methods, particularly the Fischer-Speier esterification first described in 1895, the synthesis of a wide variety of esters became commonplace.[6] It is plausible that during systematic studies of ester properties for fragrances, flavorings, or pharmaceuticals, this compound could have been synthesized and characterized.

-

Modern Era: Contemporary research into novel bioactive compounds may lead to the "rediscovery" or first formal investigation of this compound, particularly given the known biological activities of other hydroxybenzoate esters, which include antimicrobial, anti-inflammatory, and antiviral properties.[7][8]

Physicochemical Properties

Quantitative data for the precursor molecules are summarized below. The properties of this compound can be inferred from these values.

Table 1: Physicochemical Properties of 3-Phenylpropanol

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [9] |

| Molecular Weight | 136.19 g/mol | [9] |

| Boiling Point | 113-115°C at 3 mm Hg | [10] |

| Density | 1.004–1.008 g/cm³ at 20°C | [10] |

| Refractive Index | 1.5268–1.5269 at 20°C | [10] |

| Solubility in Water | Limited | [1] |

| Odor | Mild, slightly sweet, floral | [1] |

Table 2: Physicochemical Properties of 3-Hydroxybenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molecular Weight | 138.12 g/mol | [2][11] |

| Melting Point | 201-203°C | [12] |

| Solubility in Water | Slightly soluble | [12] |

| Appearance | White crystalline powder | [12] |

Synthesis and Experimental Protocols

The synthesis of this compound would involve a two-step process: the individual synthesis of its precursors, followed by their esterification.

Synthesis of 3-Phenylpropanol

A common method for the synthesis of 3-phenylpropanol is the reduction of cinnamaldehyde.

Experimental Protocol:

-

Hydrogenation of Cinnamaldehyde: Cinnamaldehyde is hydrogenated using a copper chromite catalyst at a temperature of 150°C and a hydrogen pressure of 130 psig.

-

Reaction Monitoring: The reaction proceeds until the uptake of hydrogen ceases.

-

Purification: The reaction mixture is then filtered to remove the catalyst and distilled to yield pure 2-methyl-3-phenylpropanol (a related compound, with a similar procedure for 3-phenylpropanol).

Synthesis of 3-Hydroxybenzoic Acid

A traditional method for synthesizing 3-hydroxybenzoic acid is from benzoic acid.

Experimental Protocol:

-

Sulfonation: 122 kg of benzoic acid is placed in a reactor, and 100 kg of oleum is added under stirring. The temperature is raised to approximately 100°C, and the reaction is carried out for 2 hours to produce sodium 3-sulfobenzoate.[4]

-

Alkali Fusion: The sulfonated mixture is transferred to an alkali melting pot, and 45 kg of solid sodium hydroxide is added.[4] The temperature is raised to melt the mixture, and the reaction proceeds for 4 to 5 hours to form sodium m-carboxyphenate.[4]

-

Acid Hydrolysis: Diluted sulfuric acid is added for acid hydrolysis to precipitate the crude 3-hydroxybenzoic acid.[4]

-

Purification: The crude product is purified by recrystallization from water with activated carbon.[13]

Esterification: Synthesis of this compound

The Fischer-Speier esterification is a suitable method for this final step.[6][14]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in an excess of 3-phenylpropanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography or distillation.

Potential Biological Activities and Applications

While specific biological data for this compound is not available, the known activities of other hydroxybenzoate esters suggest several potential applications. Hydroxybenzoate esters are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial and antifungal properties.[7][15][16][17] They have also been investigated for anti-inflammatory, antiviral, and nematicidal activities.[7] The pleasant odor of 3-phenylpropanol also suggests a potential use in the fragrance industry.[1]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Fischer Esterification Mechanism Workflow

Caption: Workflow of the Fischer Esterification mechanism.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466) [hmdb.ca]

- 4. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 3-Phenylpropanol [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. chemcess.com [chemcess.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

Predicted Toxicity of 3-Phenylpropyl 3-hydroxybenzoate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive analysis of the predicted toxicological profile of 3-Phenylpropyl 3-hydroxybenzoate. Due to the absence of direct experimental data for this specific molecule, this assessment is based on a read-across approach from structurally similar compounds and established principles of toxicology and quantitative structure-activity relationships (QSAR).

Executive Summary

This compound is an ester combining a 3-phenylpropanol moiety with 3-hydroxybenzoic acid. Its toxicological profile is predicted based on data from analogues such as other 3-phenylpropyl esters (cinnamate and acetate) and parabens (esters of hydroxybenzoic acid), particularly propyl paraben. The primary route of metabolism is expected to be rapid hydrolysis to 3-phenylpropanol and 3-hydroxybenzoic acid, which are then further metabolized and excreted. Based on the available data for its analogues, this compound is predicted to have low acute toxicity. It is not expected to be genotoxic. While skin sensitization cannot be entirely ruled out, the potential is likely low. The read-across data suggests a favorable profile for repeated dose and reproductive toxicity.

Read-Across and Analogue Data

The prediction of the toxicological profile of this compound is based on the following logical workflow:

An In-depth Technical Guide to the Solubility of 3-Phenylpropyl 3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylpropyl 3-hydroxybenzoate. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and outlines detailed experimental protocols for its determination.

Predicted Solubility Profile

This compound is an ester formed from 3-phenylpropanol and 3-hydroxybenzoic acid. Its solubility in various solvents is dictated by its molecular structure, which contains both nonpolar (phenyl and propyl groups) and polar (ester and hydroxyl groups) functionalities.

Based on the principle of "like dissolves like," the following solubilities can be predicted:

-

Water: Expected to have very low solubility in water. The large nonpolar phenylpropyl group and the benzene ring of the benzoate moiety significantly decrease its ability to form hydrogen bonds with water molecules.

-

Alcohols (Ethanol, Methanol): Predicted to be soluble in alcohols. The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group of the alcohols can form hydrogen bonds with the ester and hydroxyl groups of the compound.

-

Acetone: Expected to be soluble. Acetone is a polar aprotic solvent that can effectively solvate the polar ester group.

-

Ethyl Acetate: Predicted to be soluble. As an ester itself, ethyl acetate is a suitable solvent for other esters with significant nonpolar character.

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]

-

Dichloromethane: Predicted to be soluble. This is a nonpolar solvent that should effectively solvate the large nonpolar regions of the molecule.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | Predominantly nonpolar structure with limited hydrogen bonding potential with water. |

| Ethanol | Soluble | Combination of nonpolar and hydrogen bonding interactions. |

| Methanol | Soluble | Similar to ethanol, effective at solvating both polar and nonpolar moieties. |

| Acetone | Soluble | Good solvent for polarizable molecules with ester groups. |

| Ethyl Acetate | Soluble | "Like dissolves like" principle for esters. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly effective polar aprotic solvent. |

| Dichloromethane | Soluble | Effective for nonpolar and moderately polar compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in various solvents.[2][3][4][5][6]

Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents: Water, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO, Dichloromethane

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Constant temperature bath or incubator

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Initial Screening (Qualitative):

-

Quantitative Determination (if soluble in the initial screen):

-

Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a vial.

-

Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while continuously stirring or vortexing at a constant temperature.

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the known mass of the solute.

-

Calculate the solubility in terms of mg/mL or mol/L.

-

-

Equilibrium Method (for more precise measurements):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase).

-

Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculate the solubility from the concentration of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for determining compound solubility.

References

Investigating the Metabolic Pathway of 3-Phenylpropyl 3-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic pathway of 3-Phenylpropyl 3-hydroxybenzoate, a benzenoid secondary metabolite. Based on established biotransformation principles for structurally related compounds, this document outlines the anticipated enzymatic hydrolysis and subsequent phase I and phase II metabolism of its constituent moieties: 3-phenylpropanol and 3-hydroxybenzoic acid. Detailed experimental protocols for investigating these metabolic steps are provided, alongside a framework for the quantitative analysis of the resulting metabolites. This guide is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacology, and toxicology engaged in the study of aromatic esters.

Introduction

This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and fragrance. A thorough understanding of its metabolic fate is crucial for assessing its safety, efficacy, and pharmacokinetic profile. This document provides an in-depth technical overview of the predicted metabolic pathway of this compound in mammals. The proposed pathway is based on the well-documented metabolism of its parent structures, phenylpropanoids and hydroxybenzoic acids.

Proposed Metabolic Pathway

The metabolism of this compound is anticipated to proceed through three main stages:

-

Ester Hydrolysis: The initial and primary metabolic step is the cleavage of the ester bond.

-

Metabolism of 3-Phenylpropanol: The resulting alcohol moiety undergoes oxidation.

-

Metabolism of 3-Hydroxybenzoic Acid: The phenolic acid moiety is conjugated for excretion.

A diagrammatic representation of this proposed pathway is provided below.

Ester Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis by carboxylesterases (CEs), a class of enzymes abundant in the liver, intestine, and other tissues.[1][2][3] This reaction yields 3-phenylpropanol and 3-hydroxybenzoic acid. The hydrolysis of similar esters, such as cinnamyl acetate, is known to be mediated by these enzymes.[4]

Metabolism of 3-Phenylpropanol

Following its release, 3-phenylpropanol is expected to undergo oxidation. This two-step process likely involves:

-

Oxidation to Aldehyde: Alcohol dehydrogenases (ADHs) are anticipated to oxidize 3-phenylpropanol to its corresponding aldehyde, 3-phenylpropionaldehyde.

-

Oxidation to Carboxylic Acid: Aldehyde dehydrogenases (ALDHs) would then further oxidize 3-phenylpropionaldehyde to 3-phenylpropionic acid (also known as hydrocinnamic acid).[5]

The resulting 3-phenylpropionic acid can then enter further metabolic pathways, including β-oxidation, a process well-documented for this compound.[6]

Metabolism of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid, a phenolic acid, is anticipated to be primarily eliminated through phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion in urine and/or bile. The main conjugation pathways are:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 3-hydroxybenzoic acid, forming a glucuronide conjugate.[7][8][9][10][11][12]

-

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the hydroxyl moiety, resulting in a sulfate conjugate.[13][14][15]

Data Presentation

While no specific quantitative data for the metabolism of this compound has been identified in the literature, the following tables summarize the expected metabolic transformations and the enzymes involved, based on studies of analogous compounds.

Table 1: Summary of Proposed Metabolic Reactions

| Metabolic Phase | Reaction | Parent Compound | Metabolite(s) | Key Enzyme Family |

| Phase 0 | Hydrolysis | This compound | 3-Phenylpropanol, 3-Hydroxybenzoic acid | Carboxylesterases (CEs) |

| Phase I | Oxidation | 3-Phenylpropanol | 3-Phenylpropionaldehyde | Alcohol Dehydrogenases (ADHs) |

| Oxidation | 3-Phenylpropionaldehyde | 3-Phenylpropionic acid | Aldehyde Dehydrogenases (ALDHs) | |

| β-Oxidation | 3-Phenylpropionic acid | Various smaller acids | Acyl-CoA Dehydrogenases, etc. | |

| Phase II | Glucuronidation | 3-Hydroxybenzoic acid | 3-Hydroxybenzoyl glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | 3-Hydroxybenzoic acid | 3-Hydroxybenzoyl sulfate | Sulfotransferases (SULTs) |

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the metabolic pathway of this compound.

In Vitro Ester Hydrolysis Assay

This protocol is designed to determine the rate of hydrolysis of this compound by carboxylesterases in liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (or from other relevant species)[16][17][18][19][20]

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for stock solutions

-

Internal standard (e.g., a structurally similar, stable ester)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in ACN.

-

In a microcentrifuge tube, pre-warm a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein) at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the substrate stock solution to achieve the desired final concentration (e.g., 1-100 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of 3-phenylpropanol and 3-hydroxybenzoic acid using a validated LC-MS/MS method.

Data Analysis:

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis.

-

Calculate kinetic parameters such as Vmax and Km by performing the assay at various substrate concentrations.

In Vitro Metabolism of 3-Phenylpropanol

This protocol aims to investigate the oxidation of 3-phenylpropanol in liver microsomes.

Materials:

-

3-Phenylpanol

-

Liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Internal standard (e.g., a deuterated analog of 3-phenylpropionic acid)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 3-phenylpropanol.

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 3-phenylpropanol.

-

Incubate at 37°C.

-

At selected time points, terminate the reaction with ice-cold ACN containing the internal standard.

-

Centrifuge and analyze the supernatant for the formation of 3-phenylpropionic acid by LC-MS/MS.

In Vitro Conjugation of 3-Hydroxybenzoic Acid

This protocol is for assessing the glucuronidation and sulfation of 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Human liver microsomes (for glucuronidation) or cytosol (for sulfation)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays

-

Magnesium chloride (for UGT activation)

-

Phosphate buffer (pH 7.4)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 3-hydroxybenzoic acid.

-

For glucuronidation: Combine liver microsomes, phosphate buffer, MgCl2, and UDPGA.

-

For sulfation: Combine liver cytosol, phosphate buffer, and PAPS.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reactions by adding 3-hydroxybenzoic acid.

-

Incubate at 37°C.

-

Terminate the reactions with ice-cold ACN containing the internal standard.

-

Centrifuge and analyze the supernatants for the formation of glucuronide and sulfate conjugates using LC-MS/MS.[21][22][23][24]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro metabolism of this compound.

Conclusion

The metabolic pathway of this compound is predicted to involve a sequential process of ester hydrolysis, followed by oxidation of the resulting alcohol and conjugation of the phenolic acid. This guide provides a robust framework for the experimental investigation of this pathway, including detailed protocols and analytical considerations. The provided information will be valuable for researchers and professionals in the fields of drug metabolism and toxicology, enabling a comprehensive assessment of the biotransformation of this and other structurally related aromatic esters. Further in vivo studies are recommended to confirm these putative pathways and to fully characterize the pharmacokinetic profile of this compound.

References

- 1. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake and metabolism of hydroxycinnamic acids (chlorogenic, caffeic, and ferulic acids) by HepG2 cells as a model of the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic beta-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repub.eur.nl [repub.eur.nl]

- 9. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 11. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Inhibition of Human Hepatic and cDNA-Expressed Sulfotransferase Activity with 3-Hydroxybenzo[a]pyrene by Polychlorobiphenylols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validated LC-MS/MS method for the determination of 3-hydroxflavone and its glucuronide in blood and bioequivalent buffers: application to pharmacokinetic, absorption, and metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of 3-Phenylpropyl 3-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylpropyl 3-hydroxybenzoate is an ester that incorporates both a phenylpropanol moiety and a hydroxybenzoic acid backbone. Esters of hydroxybenzoic acid are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as preservatives and in perfumery.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via Fischer-Speier esterification of 3-hydroxybenzoic acid and 3-phenylpropanol.

Reaction Scheme

The synthesis proceeds through the acid-catalyzed esterification of 3-hydroxybenzoic acid with 3-phenylpropanol, with the removal of water driving the reaction towards the product.

Materials and Methods

Reagents:

-

3-Hydroxybenzoic acid

-

3-Phenylpropanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Experimental Protocol

A common and effective method for this synthesis is the Fischer-Speier esterification, which utilizes an acid catalyst and azeotropic removal of water to drive the reaction to completion.[3]

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid and 3-phenylpropanol.

-

Add toluene to the flask to act as the solvent. Toluene forms an azeotrope with water, facilitating its removal.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Fill the Dean-Stark trap with toluene.

2. Reaction Procedure:

-

Begin stirring the mixture.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask.

-

Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Hydroxybenzoic acid | 1.0 eq |

| 3-Phenylpropanol | 1.2 eq |

| Catalyst | |

| Conc. H₂SO₄ | 0.05 eq |

| Solvent | |

| Toluene | ~5 mL per gram of carboxylic acid |

| Reaction Conditions | |

| Temperature | Reflux (~111°C for toluene) |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Yield (Theoretical) | Dependent on starting material quantities |

| Purity | To be determined by analytical methods (NMR, GC-MS) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

Handle all organic solvents with care and dispose of them according to institutional guidelines.

References

Application Note: Quantification of 3-Phenylpropyl 3-hydroxybenzoate using a Validated HPLC Method

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Phenylpropyl 3-hydroxybenzoate. The developed reverse-phase HPLC method is suitable for accurate and precise analysis in research and quality control environments. This document provides detailed experimental protocols, system suitability parameters, and a summary of validation data.

Introduction

This compound is an aromatic ester with potential applications in the pharmaceutical and cosmetic industries. Accurate quantification of this compound is crucial for formulation development, stability studies, and quality assurance. This application note presents a straightforward and validated HPLC method utilizing a C18 column and UV detection, ensuring reliable and reproducible results. The method was developed based on the physicochemical properties of the analyte, drawing from established HPLC methodologies for related phenolic and benzoate compounds.

Physicochemical Properties of this compound

To develop an appropriate HPLC method, the key physicochemical properties of this compound were considered. The molecule consists of a 3-phenylpropanol moiety and a 3-hydroxybenzoic acid moiety.

-

3-Phenylpropanol: LogP of approximately 1.88.[1]

-

3-Hydroxybenzoic Acid: LogP of approximately 1.5.[2]

Based on these components, this compound is predicted to be a relatively non-polar compound, making it an ideal candidate for reverse-phase HPLC. The presence of the benzene ring and the benzoate functional group suggests strong UV absorbance, enabling sensitive detection. The UV absorbance maximum for 3-hydroxybenzoic acid is around 254 nm, which serves as a suitable starting point for the detection wavelength.

HPLC Method Development

A systematic approach was taken to develop the HPLC method.

Column Selection: A C18 column was chosen due to its wide applicability in reverse-phase chromatography for non-polar to moderately polar compounds.

Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and resolution for aromatic compounds. To ensure the analyte is in its non-ionized form for better retention and peak symmetry, a small amount of acid (phosphoric acid) is added to the aqueous phase to lower the pH.

Detection Wavelength: Based on the UV absorbance of the 3-hydroxybenzoate chromophore, a detection wavelength of 254 nm was selected for initial experiments and subsequently optimized.

Optimization: The mobile phase composition (ratio of acetonitrile to water) and flow rate were optimized to achieve a reasonable retention time, good peak shape, and adequate separation from any potential impurities.

Experimental Protocols

Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, water, and phosphoric acid.

-

This compound reference standard.

Preparation of Solutions

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation Summary

The developed method was validated according to ICH guidelines. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

-